molecular formula C9H17NO2 B1329548 1-Pyrrolidinepropionic acid, ethyl ester CAS No. 6317-35-7

1-Pyrrolidinepropionic acid, ethyl ester

Cat. No. B1329548
CAS RN: 6317-35-7
M. Wt: 171.24 g/mol
InChI Key: MVPICKVDHDWCJQ-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropionic acid, ethyl ester is a chemical compound that can be synthesized through various methods involving pyrrolidine or pyrrolidinone derivatives. Although the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related compounds and their synthesis pathways.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions or cyclization processes. For instance, the synthesis of a pyrrolidinone derivative was achieved via a one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . Similarly, the synthesis of furo[2,3-c]pyridine derivatives from ethyl 3-hydroxyisonicotinate through O-alkylation and cyclization steps could provide insights into the synthesis of 1-Pyrrolidinepropionic acid, ethyl ester .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography. For example, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was elucidated using these techniques . The molecular structure and intermolecular interactions play a crucial role in determining the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including electrochemical and chemical oxidation. The reactivity of thionic acid esters in electrochemical oxidation was found to be higher than their oxygen analogs, indicating that similar pyrrolidine derivatives might also exhibit unique reactivity patterns . The presence of functional groups such as esters can influence the reactivity and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the ionization constants of thionic acid esters suggest that they are stronger acids than their carbonyl esters, which could be attributed to the stabilization of the anion by free 3d orbitals of the sulfur atom . The solubility, melting point, and boiling point of these compounds can vary significantly based on their molecular structure and substituents.

Scientific Research Applications

Quantum Chemical Investigations

The molecular and electronic properties of various pyrrolidinones, including derivatives similar to 1-Pyrrolidinepropionic acid, ethyl ester, have been explored through Density Functional Theory (DFT) and quantum-chemical calculations. These studies provide insights into the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies, crucial for understanding chemical reactivity and stability (Bouklah et al., 2012).

Biological Evaluation for CCR5 Receptor Antagonism

Substituted pyrrolidine compounds have been synthesized and evaluated for their potency as CCR5 receptor antagonists. This research is significant in the context of HIV-1 infection treatment, as these compounds demonstrated low nanomolar potency against the CCR5 receptor and showed promise in inhibiting the replication of diverse R5 HIV-1 strains (Ma et al., 2007).

Electrochemical Applications

Cyano esters, structurally related to 1-Pyrrolidinepropionic acid, ethyl ester, have been identified as potential solvents for high-voltage electrochemical double-layer capacitors (EDLCs). Computational screening and experimental testing validated their effectiveness, highlighting their potential in energy storage applications (Schütter et al., 2017).

Synthesis of Bioactive Compounds

Research into the synthesis of ethyl β-substituted indolepropionates, through solid-phase synthesis involving derivatives similar to 1-Pyrrolidinepropionic acid, ethyl ester, has been reported. These compounds are significant in various biochemical applications due to their high purity and yield, emphasizing their importance in chemical synthesis (Liu et al., 2010).

Enantioselective Hydrolysis in Drug Synthesis

1-Pyrrolidinepropionic acid, ethyl ester, plays a role in the enantioselective hydrolysis process to produce chiral intermediates for drugs like Levetiracetam. The kinetic and characteristic studies of this hydrolysis process, catalyzed by specific hydrolases, shed light on the optimal conditions and kinetic parameters crucial for efficient drug synthesis (Huang et al., 2014).

Safety And Hazards

Safety data sheets for similar esters provide important information about potential hazards. For instance, ethyl acetate is classified as a flammable liquid and can cause serious eye irritation . It’s crucial to handle such chemicals with care, using protective equipment and following safety guidelines .

Future Directions

Esters are widely used in various industries, including the food, fragrance, cosmetic, coating, and pharmaceutical sectors . They are also present in many biologically important molecules . The future directions in the study and application of esters like “1-Pyrrolidinepropionic acid, ethyl ester” could involve exploring their potential uses in these and other areas.

properties

IUPAC Name

ethyl 3-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPICKVDHDWCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212508
Record name 1-Pyrrolidinepropionic acid, ethyl ester
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinepropionic acid, ethyl ester

CAS RN

6317-35-7
Record name Ethyl 1-pyrrolidinepropanoate
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Record name 1-Pyrrolidinepropionic acid, ethyl ester
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Record name 6317-35-7
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Record name 1-Pyrrolidinepropionic acid, ethyl ester
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Record name Ethyl pyrrolidine-1-propionate
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Record name 1-PYRROLIDINEPROPIONIC ACID, ETHYL ESTER
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Synthesis routes and methods

Procedure details

Ethyl acrylate (110.0 g; 1.1 mol) was dissolved in THF (250 ml). To this a solution of pyrrolidine (71.5 g; 1.0 mol) in THF (100 ml) was added dropwise in 75 minutes, after which stirring was continued for 3.5 hours at room temperature. The reaction mixture was evaporated by means of a rotary evaporator. The yield was 161.8 g (94%).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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